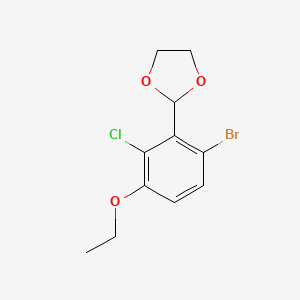

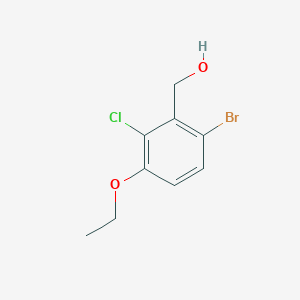

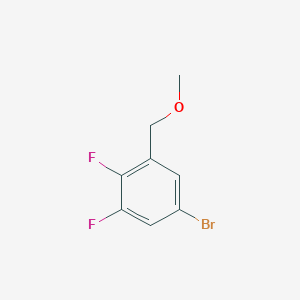

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Bromo-2-chloro-3-ethoxyphenyl)methanol” is a chemical compound . It is available for purchase from various suppliers .

Molecular Structure Analysis

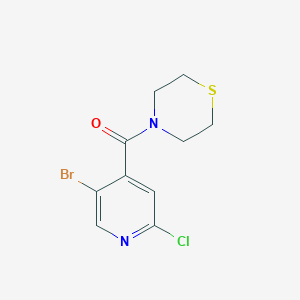

The molecular formula of “(6-Bromo-2-chloro-3-ethoxyphenyl)methanol” is C9H10BrClO2 . The average mass is 265.531 Da and the monoisotopic mass is 263.955261 Da .Scientific Research Applications

Enantiomeric Synthesis

One application of compounds similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is in the synthesis of enantiomerically pure diarylethanes. For example, Zhang et al. (2014) developed a facile 7-step procedure to synthesize enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a similar compound (Zhang, Shuo, et al., 2014). This process is significant for producing optically pure enantiomers with high enantiomeric purities.

Palladium-Catalyzed Halogenation

Sun et al. (2014) demonstrated the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed iterative C-H halogenation reactions. This method offered advantages over traditional synthesis, such as milder conditions and higher selectivity (Sun, Xiuyun, et al., 2014).

Natural Product Synthesis

Akbaba et al. (2010) reported the total synthesis of a biologically active natural product starting from a compound similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. This synthesis highlights the potential for using such compounds as precursors in the production of biologically active molecules (Akbaba, Yusuf, et al., 2010).

Organic Reaction Studies

Kimpe et al. (1997) studied the preparation of 3-chloro- and 3-bromo-2-arylpyrroles, potentially active in pharmaceutical sciences, starting from compounds similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (Kimpe, N., et al., 1997).

Antibacterial Compounds from Marine Algae

Xu et al. (2003) isolated bromophenols from a marine alga, identifying compounds structurally similar to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, which exhibited moderate antibacterial activity (Xu, N., et al., 2003).

properties

IUPAC Name |

(6-bromo-2-chloro-3-ethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPLEFYEOUCTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)